6-(1,3-Dioxan-5-yloxy)nicotinic acid is a chemical compound characterized by the presence of both a nicotinic acid moiety and a 1,3-dioxane ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The dioxane structure contributes to its solubility and reactivity, making it an interesting subject for research in drug development and chemical synthesis.
6-(1,3-Dioxan-5-yloxy)nicotinic acid falls under the category of organic compounds, specifically within the subclass of heterocyclic compounds due to the presence of the pyridine ring from nicotinic acid. It is also classified as a derivative of carboxylic acids due to its carboxyl group.
The synthesis of 6-(1,3-Dioxan-5-yloxy)nicotinic acid typically involves several steps:
The synthesis may utilize various solvents and reagents, depending on the specific method chosen. Common solvents include dimethylformamide or N-methylpyrrolidinone, which provide a suitable environment for the reaction to proceed efficiently . Additionally, protecting groups may be employed to prevent unwanted reactions during synthesis.
The molecular structure of 6-(1,3-Dioxan-5-yloxy)nicotinic acid can be represented as follows:
The compound's structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and confirm its identity.
6-(1,3-Dioxan-5-yloxy)nicotinic acid is capable of undergoing various chemical reactions:
Reactions are typically conducted under controlled conditions, including temperature and pH adjustments to optimize yields and selectivity. The use of catalysts may enhance reaction rates and improve product purity.
The mechanism by which 6-(1,3-Dioxan-5-yloxy)nicotinic acid exerts its effects is not fully elucidated but may involve interactions with biological targets similar to those of nicotinic acid itself. This could include modulation of neurotransmitter systems or involvement in metabolic pathways.
Further studies are required to clarify its pharmacological properties and potential therapeutic effects. In vitro assays could provide valuable data regarding its biological activity.
Relevant data from safety data sheets indicate that proper laboratory practices should be followed when working with this compound .
6-(1,3-Dioxan-5-yloxy)nicotinic acid has potential applications in:
The compound's history is intrinsically tied to advancements in heterocyclic synthesis and nicotinic acid research. Nicotinic acid (pyridine-3-carboxylic acid) was first isolated in 1867 via nicotine oxidation but gained prominence only after Elvehjem's 1937 discovery of its role in reversing pellagra and black tongue disease [2] [10]. The development of ether-linked derivatives accelerated in the late 20th century, driven by interests in prodrug design and metabolic stability.
6-(1,3-Dioxan-5-yloxy)nicotinic acid specifically arose from methodologies for O-alkylation of nicotinic acid scaffolds. The 1,3-dioxane moiety—a protected form of glycerol—suggests origins in ketone/acetal chemistry prevalent in carbohydrate and polymer research [6] [7]. PubChem records (CID 53256661) first cataloged it around 2010, though synthetic details remain proprietary [1]. Unlike its parent compound, no large-scale epidemiological or clinical studies exist, reflecting its status as a research intermediate rather than a therapeutic agent.
Table 1: Key Historical Milestones in Nicotinic Acid and Derivative Research [2] [6] [10]
Year | Event | Significance |
---|---|---|
1867 | Synthesis of nicotinic acid from nicotine oxidation | First chemical isolation of the pyridine-3-carboxylate core |
1937 | Elvehjem identifies nicotinic acid as pellagra-preventing factor | Established biochemical role; catalyzed nutritional research |
1950s | Development of Hantzsch-Widman heterocyclic nomenclature | Standardized naming of complex heterocycles like 1,3-dioxanes |
~2010 | PubChem registration of 6-(1,3-Dioxan-5-yloxy)nicotinic acid (CID 53256661) | Formal entry into chemical databases as research compound |
This compound belongs to two heterocyclic families: pyridines and 1,3-dioxanes. Its IUPAC name, 6-(1,3-dioxan-5-yloxy)nicotinic acid, systematically defines:
Structural classification highlights its hybrid nature:
Table 2: Structural Classification According to Heterocyclic Nomenclature Systems [6]
Component | Hantzsch-Widman Classification | Ring Character | Key Atoms |
---|---|---|---|
Nicotinic acid core | Pyridine | Aromatic, π-deficient | N1, C3-COOH |
Substituent | 1,3-Dioxane | Saturated, aliphatic acetal | O1/O3 (ether), C5 (attachment) |
Linkage | Alkyloxy bridge | Flexible spacer | O (ether), Cpyridine-O-Cdioxane |
Research on 6-(1,3-Dioxan-5-yloxy)nicotinic acid is sparse compared to nicotinic acid or simpler esters. Key literature gaps include:
Controversies center on nomenclature consistency: Some vendors label it "6-(1,3-Dioxan-5-yloxy)nicotinic acid" (PubChem), while others omit locants [1] [7]. Additionally, its relationship to linear-chain analogs (e.g., 6-(octyloxy)nicotinic acid [CAS 62724-90-7]) remains unexamined for structure-activity trends [3].
Table 3: Critical Research Gaps and Unresolved Questions [1] [2] [3]
Research Domain | Current Status | Key Unanswered Questions |
---|---|---|
Synthetic Chemistry | Milligram-scale, low-yield routes | Can bio-based or catalytic methods improve efficiency? |
Structural Analysis | Formula/weight confirmed; no XRD or NMR data | What conformation dominates in solid state? Solution state? |
Biological Evaluation | No receptor or enzyme studies | Does it retain HCA2 binding? What metabolites form? |
Computational Modeling | No DFT or docking studies reported | How does the dioxane modulate electron distribution? |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0